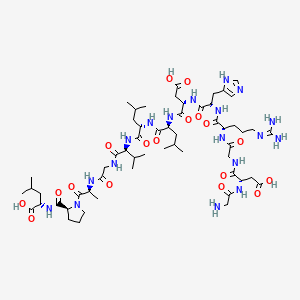
Methyl 3,5-difluoro-4-hydroxybenzoate
Übersicht
Beschreibung
“Methyl 3,5-difluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 170572-47-1 . It has a molecular weight of 188.13 and its IUPAC name is this compound . The compound is a white to off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . The compound has a molecular weight of 188.13 .Wissenschaftliche Forschungsanwendungen
Methyl 3,5-difluoro-4-hydroxybenzoate is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as 3,5-difluoro-4-hydroxyphenylacetic acid, which is used in the synthesis of pharmaceuticals. This compound is also used in the synthesis of other compounds, such as phenylacetic acid derivatives, which have been used in the synthesis of drugs for the treatment of various diseases. This compound is also used as a catalyst in the synthesis of various other compounds.
Wirkmechanismus
Methyl 3,5-difluoro-4-hydroxybenzoate acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin, dopamine, and norepinephrine. This compound is able to inhibit MAO, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been shown to have anti-inflammatory and anti-cancer effects in animal models. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,5-difluoro-4-hydroxybenzoate has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low cost and availability. This compound is also relatively safe to use in lab experiments and has a low toxicity. However, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, this compound is not very stable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of Methyl 3,5-difluoro-4-hydroxybenzoate. One potential direction is the use of this compound as a drug for the treatment of depression and anxiety. This compound has already been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine if it can be used as an effective treatment for these disorders in humans. Another potential direction is the use of this compound as an anti-cancer agent. This compound has already been shown to have anti-cancer effects in animal models, and further research is needed to determine if it can be used as an effective treatment for cancer in humans. Finally, this compound could be used as a neuroprotective agent, which may be beneficial in the treatment of neurological disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3,5-difluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQIZAZPRYIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707108 | |
| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170572-47-1 | |
| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














